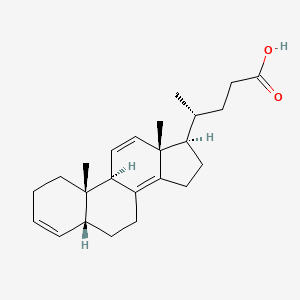

5beta-Chola-3,8(14),11-trien-24-oic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5beta-chola-3,8(14),11-trien-24-oic acid is a C24-steroid that is cholanic acid which has been triply dehydrogenated to introduce double bonds at the 3-4, 8-14, and 11-12 positions. It is a steroid acid, a 5beta steroid and a C24-steroid.

Scientific Research Applications

Diagnostic Biomarker for Diseases

Research has indicated that 5beta-Chola-3,8(14),11-trien-24-oic acid can serve as a biomarker for certain gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). A patent describes methods for diagnosing IBS by detecting the presence of this compound in patient samples. It was found to be significantly more abundant in patients with IBS compared to healthy controls, suggesting its utility in diagnostic applications .

Therapeutic Potential

The compound's role in modulating gut microbiota has been studied extensively. It influences the composition of gut bacteria, which is crucial for maintaining gastrointestinal health. Alterations in gut microbiota are linked to various diseases, including metabolic disorders and inflammatory bowel diseases .

Metabolomic Studies

This compound has been utilized in metabolomic investigations to understand its effects on cellular metabolism. Studies employing Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) have shown that this compound can alter metabolic pathways in human cells, offering insights into its biochemical interactions .

Interaction with Transport Proteins

The compound interacts with various organic anion transporters, such as SLCO1B1, which are crucial for the uptake of bile acids and other organic compounds in the liver. This interaction is significant for understanding drug metabolism and the pharmacokinetics of bile acid derivatives .

Skin Care Formulations

In cosmetic science, this compound is being explored for its emulsifying and stabilizing properties in topical formulations. Its ability to enhance skin hydration and improve the texture of cosmetic products makes it a valuable ingredient in skin care formulations .

Data Tables

Case Study 1: IBS Diagnosis

A clinical study highlighted the effectiveness of using this compound as a biomarker for diagnosing IBS. The research involved comparing fecal samples from IBS patients and healthy controls, revealing significant differences in the levels of this compound.

Case Study 2: Metabolomic Impact on Cell Lines

Another study focused on the impact of this compound on human apocrine cell lines. The findings demonstrated that treatment with this compound led to measurable changes in metabolite profiles, indicating its potential influence on cellular metabolism.

Properties

Molecular Formula |

C24H34O2 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(4R)-4-[(5R,9R,10S,13R,17R)-10,13-dimethyl-2,5,6,7,9,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H34O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,13,15-17,19,21H,5,7-12,14H2,1-3H3,(H,25,26)/t16-,17+,19-,21+,23+,24-/m1/s1 |

InChI Key |

SDCFNOCWBVAGES-LVARZUFQSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C=CCC[C@@]4([C@H]3C=C[C@]12C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.